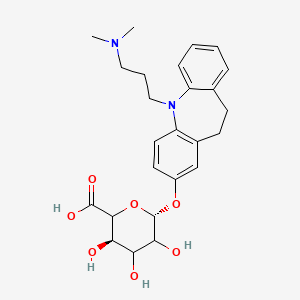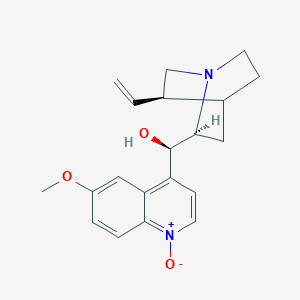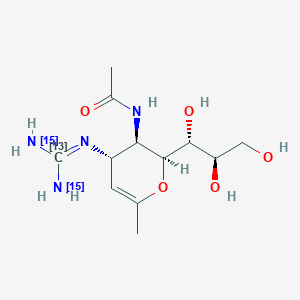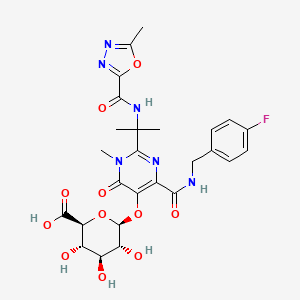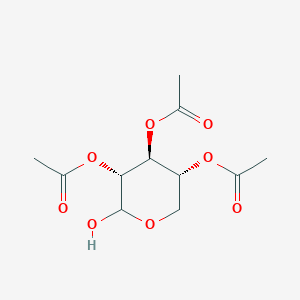
2,3,4-Tri-O-acetil-D-xilopiranosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is a chemical compound with a complex structure that includes multiple acetoxy groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biochemical reagents. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Aplicaciones Científicas De Investigación
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antiviral and antidiabetic drugs.
Mecanismo De Acción
Formation of Glycosidic Bonds: The glycosidic bond involves linking the C1 carbon of one monosaccharide to any hydroxyl oxygen of another monosaccharide or a hydroxyl-bearing molecule (e.g., hydroxyamino acids, lipids, and phosphatidyl inositol). It can also form between the anomeric C1 carbon of a monosaccharide and the amido nitrogen of asparagine or the nitrogen of a purine or pyrimidine base .
Mode of Action:
The interaction of 2,3,4-Tri-O-acetyl-D-xylopyranose with its targets involves the following steps:
- Addition of Alcohol : The oxocarbenium ion reacts with an alcohol from either side of the molecule, resulting in the formation of α- and β-D-xylofuranosides .
Action Environment:
Environmental factors (pH, temperature, presence of other molecules) impact the compound’s efficacy and stability. For instance, equatorial substituents at the C5 carbon affect the rate of methanolysis .
Análisis Bioquímico
Biochemical Properties
The role of 2,3,4-Tri-O-acetyl-D-xylopyranose in biochemical reactions is primarily as a synthetic intermediate . It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is complex and involves multiple steps of chemical reactions .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3,4-Tri-O-acetyl-D-xylopyranose involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the structure and function of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Tri-O-acetyl-D-xylopyranose can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3,4-Tri-O-acetyl-D-xylopyranose vary with different dosages in animal models .
Metabolic Pathways
2,3,4-Tri-O-acetyl-D-xylopyranose is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,3,4-Tri-O-acetyl-D-xylopyranose and its effects on activity or function are not well known . It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate typically involves the acetylation of a precursor molecule. One common method involves the reaction of a hydroxyl-containing sugar derivative with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of [(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is scaled up using similar acetylation reactions. The process involves the use of large reactors where the precursor and acetic anhydride are mixed and heated. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the acetoxy groups, yielding a simpler sugar derivative.
Substitution: The acetoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce a deacetylated sugar .
Comparación Con Compuestos Similares
Similar Compounds
- **[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-chlorophenyl)-3-cyano-2-oxo-6-pyridin-2-ylpyridin-1-yl]oxan-2-yl]methyl acetate
- Iridoid monoterpenoids
Uniqueness
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is unique due to its specific arrangement of acetoxy groups and its ability to participate in a wide range of chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .
Propiedades
IUPAC Name |
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLHTUYICZOCMA-GZBOUJLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
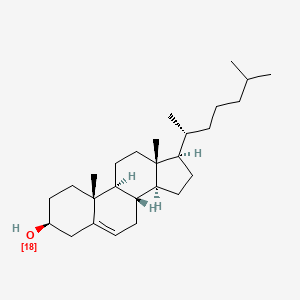

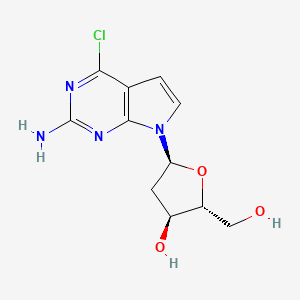
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/new.no-structure.jpg)


